molecular formula C21H18ClN5O3 B2425329 (1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 950357-65-0

(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No.: B2425329
CAS No.: 950357-65-0
M. Wt: 423.86
InChI Key: OYRXBTYIGVGRGK-UHFFFAOYSA-N
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Description

(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Properties

IUPAC Name

[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-19(21(28)26-8-10-29-11-9-26)23-25-27(13)16-6-7-18-17(12-16)20(30-24-18)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRXBTYIGVGRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H20ClN5O2
Molecular Weight 421.9 g/mol
CAS Number 950286-64-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole and isoxazole moieties suggests potential interactions with enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures can exhibit:

  • Antimicrobial activity : Potential inhibition of bacterial growth.
  • Anticancer properties : Induction of apoptosis in cancer cell lines.
  • Anti-inflammatory effects : Modulation of inflammatory pathways.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Related Compound A16Escherichia coli

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Caspase activation
A549 (Lung)15Bcl-2 downregulation

Case Studies

  • Case Study on Anticancer Effects :
    • A study involving MCF-7 cells treated with the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment with 10 µM concentration.
  • Case Study on Antimicrobial Effects :
    • In a comparison study, the compound was tested alongside standard antibiotics. It showed comparable efficacy to ciprofloxacin against gram-positive bacteria, indicating its potential as an alternative antimicrobial agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.